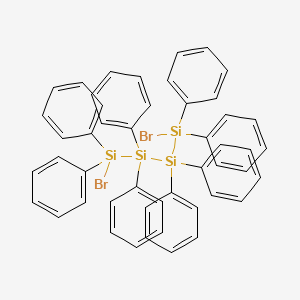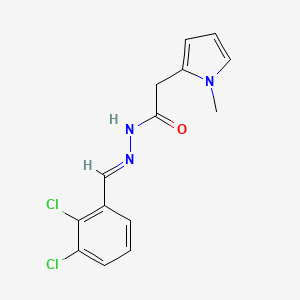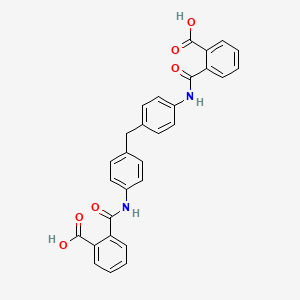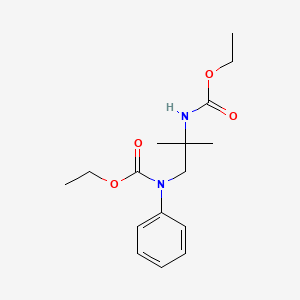
N',N2-Dicarbethoxy-2-methyl-N'-phenyl-1,2-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.381 g/mol . This compound is known for its unique structure, which includes both carbethoxy and phenyl groups attached to a propanediamine backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine typically involves the reaction of 1,2-diamine derivatives with carbethoxy and phenyl groups under controlled conditions . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of carbethoxy and phenyl groups . The reaction conditions often require a basic environment and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’,N2-Dicarbethoxy-N’-isopropyl-2-methyl-1,2-propanediamine: Similar structure but with an isopropyl group instead of a phenyl group.
1,2-Propanediamine: A simpler structure without the carbethoxy and phenyl groups.
Uniqueness
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is unique due to its combination of carbethoxy and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-16(3,4)12-18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
InChI Key |
QOZMVCYUGMHXCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CN(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


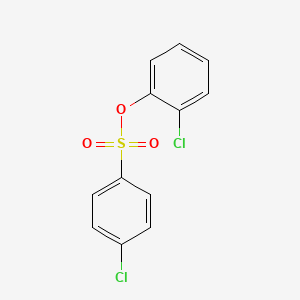
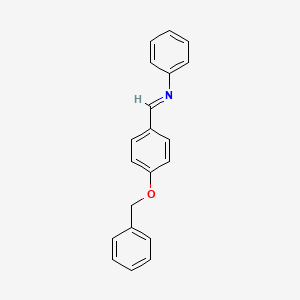
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
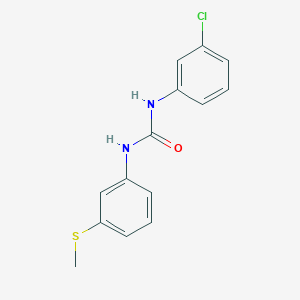
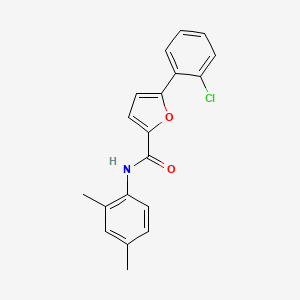
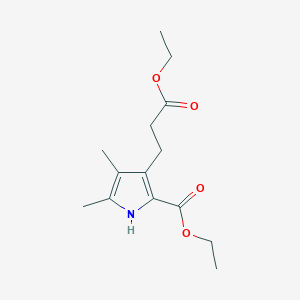
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)

